molecular formula C14H17ClN2O4 B1416130 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid CAS No. 931395-73-2

5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid

Cat. No.: B1416130
CAS No.: 931395-73-2
M. Wt: 312.75 g/mol
InChI Key: JEMRGZNDPCCZNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid typically involves the reaction of ethyl 4-piperidinecarboxylate with 5,6-dichloronicotinic acid . The reaction is carried out in tetrahydrofuran (THF) as the solvent, and the mixture is refluxed for several hours. Sodium bicarbonate is then added to neutralize the reaction mixture, and the product is isolated by standard purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid serves as a valuable building block for the synthesis of various pharmaceutical compounds. Its structural similarity to biologically active nicotinic acid derivatives allows it to be utilized in the development of drugs targeting nicotinic receptors, which play a vital role in neurotransmission and are implicated in several neurological disorders .

Anticancer Research

Recent studies have indicated that derivatives of nicotinic acid can exhibit anticancer properties. The compound's ability to interact with specific biological targets makes it a candidate for further investigation in cancer therapies. For instance, its derivatives have been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in oncology .

Neuropharmacology

Given its interaction with nicotinic receptors, this compound has potential applications in neuropharmacology. Research suggests that compounds similar to this compound may have effects on cognitive functions and could be explored for treating neurodegenerative diseases such as Alzheimer's .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The reactions can yield different derivatives that maintain biological activity, making it a versatile compound in synthetic chemistry .

Reaction Pathways

The compound can participate in several chemical reactions:

  • Esterification : To form esters that may enhance bioavailability.
  • Amidation : To create amides that could improve pharmacological properties.

These reactions facilitate the exploration of new derivatives with enhanced efficacy and reduced side effects.

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of nicotinic acid derivatives highlighted the efficacy of certain compounds in inhibiting tumor growth in vitro. The study demonstrated that these compounds could induce apoptosis in cancer cell lines, showcasing their potential as therapeutic agents .

Case Study 2: Neuroprotective Effects

Research evaluating the neuroprotective effects of nicotinic acid derivatives found that they could enhance synaptic plasticity and cognitive function in animal models. This suggests that compounds like this compound could be further explored for their therapeutic potential in treating cognitive impairments associated with aging and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-Chloro-6-[4-(ethoxycarbonyl)piperidino]nicotinic acid (CAS No. 931395-73-2) is a pyridine derivative that has garnered interest due to its potential biological activities, particularly in pharmacological contexts. This compound's structure includes a chloro substituent and a piperidine moiety, which are significant for its interaction with biological targets.

  • Molecular Formula : C14H17ClN2O4
  • Molecular Weight : 312.75 g/mol
  • Purity : Typically above 95% in research applications.
PropertyValue
CAS Number931395-73-2
Molecular Weight312.75 g/mol
Storage ConditionsSealed in dry, 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been shown to act as an antagonist at the P2Y12 receptor , which is involved in platelet aggregation and thrombus formation. This action suggests potential therapeutic applications in cardiovascular diseases, particularly regarding thrombotic disorders .

Key Mechanisms:

  • Receptor Interaction : The compound binds selectively to the P2Y12 receptor, inhibiting platelet activation and aggregation, which could reduce the risk of thrombotic events .
  • Metabolic Pathways : It undergoes extensive metabolism via cytochrome P450 enzymes, influencing its pharmacokinetics and efficacy .

Biological Activity and Effects

Research has demonstrated several biological effects associated with this compound:

  • Antithrombotic Activity : As a P2Y12 antagonist, it can inhibit platelet aggregation, thus potentially preventing thrombus formation.
  • Impact on Lipid Metabolism : Similar to nicotinic acid, it may influence lipid profiles by modulating hepatic synthesis of triglycerides (TGs) and very-low-density lipoproteins (VLDL) through direct effects on liver cells .
  • Cellular Effects : In vitro studies indicate that it can modulate cellular signaling pathways and gene expression related to oxidative stress and inflammation.

Study 1: Antithrombotic Potential

A study investigated the effects of various P2Y12 antagonists, including derivatives of nicotinic acid. Results indicated that compounds similar to this compound significantly reduced platelet aggregation in animal models, suggesting its potential for preventing acute coronary events .

Study 2: Lipid Profile Modulation

In a controlled study using hepatocyte cell lines, the compound was found to decrease the synthesis of VLDL and TGs by inhibiting diacylglycerol acyltransferase activity. This effect was observed at concentrations relevant to therapeutic use, indicating a favorable lipid-modulating profile .

Properties

IUPAC Name

5-chloro-6-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O4/c1-2-21-14(20)9-3-5-17(6-4-9)12-11(15)7-10(8-16-12)13(18)19/h7-9H,2-6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMRGZNDPCCZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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